(Naphthalene-1-sulfonyl)methanol
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Overview
Description
(Naphthalene-1-sulfonyl)methanol is an organic compound that features a naphthalene ring substituted with a sulfonyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of naphthalene-1-sulfonyl chloride with methanol under basic conditions . The reaction can be represented as follows: [ \text{Naphthalene-1-sulfonyl chloride} + \text{Methanol} \rightarrow \text{(Naphthalene-1-sulfonyl)methanol} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfonic acids or sulfonates.
Reduction: Reduction of the sulfonyl group can lead to the formation of sulfides or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
(Naphthalene-1-sulfonyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Naphthalene-1-sulfonyl)methanol involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The aromatic ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Naphthalene-2-sulfonylmethanol: Similar structure but with the sulfonyl group at the 2-position.
Benzene-1-sulfonylmethanol: A benzene ring instead of a naphthalene ring.
Toluene-4-sulfonylmethanol: A toluene ring with a sulfonyl group at the 4-position.
Uniqueness: (Naphthalene-1-sulfonyl)methanol is unique due to the presence of both a sulfonyl group and a methanol group on a naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
62947-70-0 |
---|---|
Molecular Formula |
C11H10O3S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
naphthalen-1-ylsulfonylmethanol |
InChI |
InChI=1S/C11H10O3S/c12-8-15(13,14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8H2 |
InChI Key |
MDTPYHFJLFGVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)CO |
Origin of Product |
United States |
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